2-Cyclopropyl-3-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

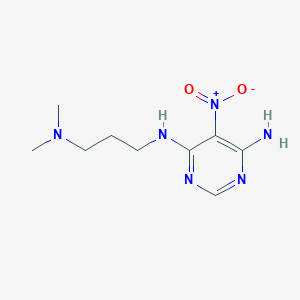

2-Cyclopropyl-3-fluoroaniline is a chemical compound with the molecular formula C9H10FN and a molecular weight of 151.184 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-3-fluoroaniline is 1S/C9H10FN/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5,11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Cyclopropyl-3-fluoroaniline is a solid at room temperature and should be stored at -20°C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Synthesis of Fluorinated Analogues

2-Cyclopropyl-3-fluoroaniline serves as a precursor in the synthesis of fluorinated analogues, such as 2-fluoro-1-aminocyclopropane-1-carboxylic acid, which is produced through a series of reactions including cyclopropanation, Curtius rearrangement, oxidative cleavage of the aromatic ring, and deprotection, highlighting its role in producing α-amino acids with potential applications in medicinal chemistry (Sloan & Kirk, 1997).

Metabolism and Cytochrome P450 Interactions

The compound plays a critical role in the biotransformation of prasugrel, a thienopyridine antiplatelet agent. The metabolite R-138727, derived from 2-Cyclopropyl-3-fluoroaniline, is key in platelet aggregation inhibition. Studies on its metabolism reveal its interaction with various Cytochrome P450 enzymes, indicating its importance in pharmacokinetics and drug interaction studies (Rehmel et al., 2006).

Fluorescent Probing and Imaging

A colorimetric and ratiometric fluorescent probe utilizing a structure related to 2-Cyclopropyl-3-fluoroaniline has been developed for the selective response to hydrogen sulfide in living cells. This illustrates the compound's utility in designing probes for bioimaging applications, enabling the assessment of intracellular levels of specific molecules (Yu et al., 2012).

Catalytic Reactions and Drug Synthesis

The molecule is utilized in catalytic reactions for the synthesis of enantiopure γ-amino nitriles, showing its potential in creating asymmetrically substituted cyclopropanes. This underscores its role in drug synthesis and the development of novel pharmaceuticals, demonstrating the versatility of 2-Cyclopropyl-3-fluoroaniline in synthetic organic chemistry (Yang et al., 2018).

Safety and Hazards

2-Cyclopropyl-3-fluoroaniline is considered hazardous. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing) .

Mechanism of Action

Mode of Action

Without specific information on “2-Cyclopropyl-3-fluoroaniline”, it’s difficult to describe its exact mode of action. Aniline derivatives can participate in various chemical reactions, such as nucleophilic substitution .

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in various biological pathways .

Pharmacokinetics

The compound’s physical properties, such as being a solid at room temperature , could influence its bioavailability.

properties

IUPAC Name |

2-cyclopropyl-3-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJFFTUXHRPKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-3-fluoroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2719003.png)

![4-isobutyl-N-isopropyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)